CAY10698

概要

説明

CAY10698は、12-リポキシゲナーゼ酵素の選択的阻害剤として知られる化学化合物です。この酵素は、アラキドン酸を代謝して様々な生物活性脂質を生成する役割を担っています。 This compoundは、特に炎症や癌の文脈における潜在的な治療用途について研究されてきました .

科学的研究の応用

CAY10698は、いくつかの科学研究に応用されています。

化学: 12-リポキシゲナーゼの阻害とその脂質代謝における役割を研究するためのツール化合物として使用されます。

生物学: 炎症や細胞増殖など、12-リポキシゲナーゼを含む細胞プロセスに対する影響について調査されます。

医学: 癌や炎症性疾患など、12-リポキシゲナーゼが役割を果たす疾患における潜在的な治療用途について研究されています。

作用機序

CAY10698は、12-リポキシゲナーゼ酵素を選択的に阻害することで効果を発揮します。この酵素は、アラキドン酸から12-ヒドロペルオキシエイコサテトラエン酸の生成を触媒します。この酵素を阻害することで、this compoundは炎症やその他の細胞プロセスに関与する生物活性脂質の生成を減少させます。 分子標的は、12-リポキシゲナーゼの活性部位であり、this compoundが結合して酵素が反応を触媒することを防ぎます .

6. 類似化合物の比較

This compoundは、5-リポキシゲナーゼや15-リポキシゲナーゼなどの他のリポキシゲナーゼと比較して、12-リポキシゲナーゼに対する高い選択性を有するという点でユニークです。類似の化合物には、以下のものがあります。

化合物105: ヒト上皮15-リポキシゲナーゼ-2の強力な阻害剤。

アウレウシジン: 異なる選択性プロファイルを有する、別のリポキシゲナーゼ阻害剤。

モンテルカスト: リポキシゲナーゼ経路に間接的に影響を与える、ロイコトリエン受容体拮抗薬.

This compoundは、12-リポキシゲナーゼの特異的な阻害により際立っており、この酵素が様々な生物学的プロセスにおいて果たす役割を研究するための貴重なツールとなっています。

生化学分析

Biochemical Properties

CAY10698 plays a significant role in biochemical reactions. It interacts with the enzyme 12-Lipoxygenase (12-LOX), inhibiting its function with an IC50 value of 5.1 µM . It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating the activity of 12-LOX, an enzyme implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of 12-LOX . By binding to this enzyme, it prevents the formation of 12-HpETE from arachidonic acid, thereby influencing various cellular processes .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 12-LOX

準備方法

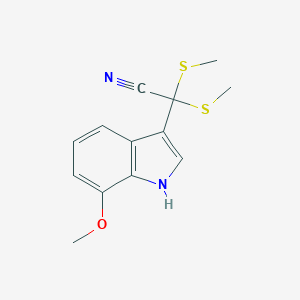

CAY10698の合成は、コア構造の調製から始まり、目的の阻害活性を達成するために官能基を修飾するなど、いくつかの段階を踏みます。合成経路には一般的に以下が含まれます。

コア構造の形成: これは、置換されたベンゼン環とチアゾール誘導体の反応を含みます。

官能基修飾: 12-リポキシゲナーゼに対する阻害活性を高めるために、スルホンアミド基とメトキシ基を導入します。

This compoundの工業生産方法は広く文書化されていませんが、おそらく、実験室での合成プロセスをスケールアップし、反応条件を最適化し、厳格な品質管理対策を通じて製品品質を維持する必要があるでしょう。

化学反応の分析

CAY10698は、以下の様な様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を形成します。

還元: 還元反応は官能基を修飾し、阻害活性を変化させる可能性があります。

置換: 置換反応は異なる官能基を導入し、化合物の活性を高めたり、低下させたりする可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒があり、置換反応を促進します。 形成される主要な生成物は、使用された特定の反応条件と試薬によって異なります .

類似化合物との比較

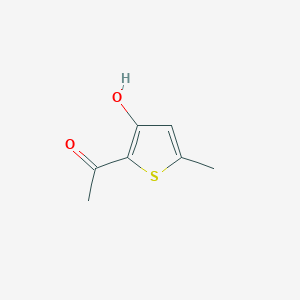

CAY10698 is unique in its high selectivity for 12-lipoxygenase compared to other lipoxygenases such as 5-lipoxygenase and 15-lipoxygenase. Similar compounds include:

Compound 105: A potent inhibitor of human epithelial 15-lipoxygenase-2.

Aureusidin: Another lipoxygenase inhibitor with different selectivity profiles.

Montelukast: A leukotriene receptor antagonist that indirectly affects lipoxygenase pathways.

This compound stands out due to its specific inhibition of 12-lipoxygenase, making it a valuable tool for studying this enzyme’s role in various biological processes.

特性

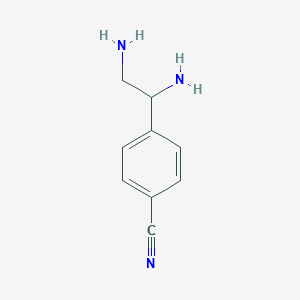

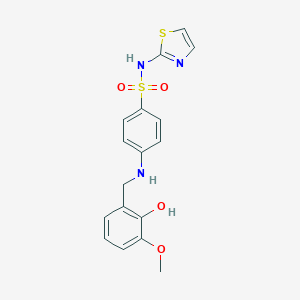

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSVXZQMJBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

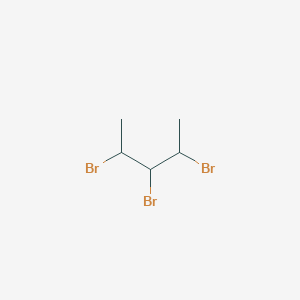

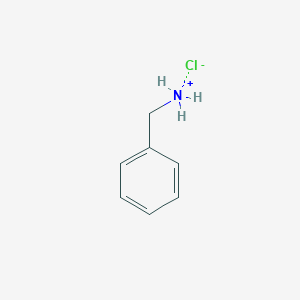

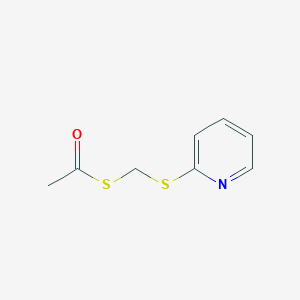

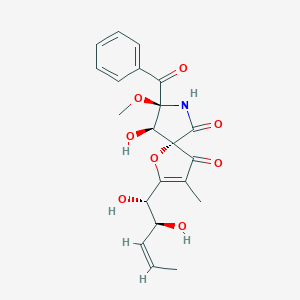

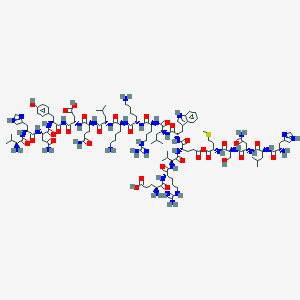

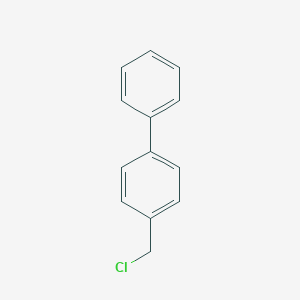

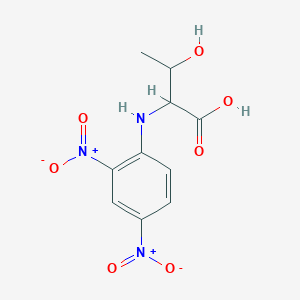

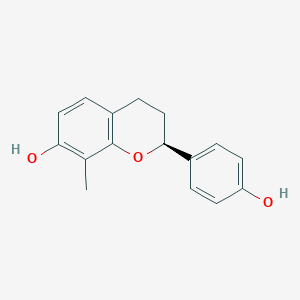

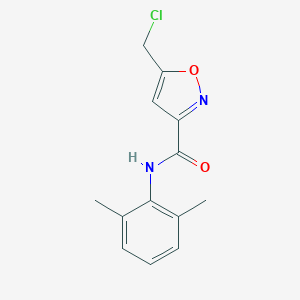

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。